molecular formula C12H9ClO B12003073 1-Chloro-3-phenoxybenzene CAS No. 6452-49-9

1-Chloro-3-phenoxybenzene

Cat. No.: B12003073
CAS No.: 6452-49-9
M. Wt: 204.65 g/mol
InChI Key: BMURONZFJJPAOK-UHFFFAOYSA-N
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Description

1-Chloro-3-phenoxybenzene is an organic compound with the molecular formula C12H9ClO. It is a chlorinated derivative of phenoxybenzene, characterized by a chlorine atom attached to the benzene ring at the 1-position and a phenoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of phenol with chlorobenzene in the presence of a base, such as sodium hydroxide, to form the phenoxybenzene intermediate. This intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and phenoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and subsequent substitution or addition reactions .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-phenoxybenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The position of the chlorine atom and phenoxy group affects the compound’s behavior in various chemical reactions, making it distinct from other similar compounds .

Properties

CAS No.

6452-49-9

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-chloro-3-phenoxybenzene

InChI

InChI=1S/C12H9ClO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H

InChI Key

BMURONZFJJPAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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